![molecular formula C14H17ClN2O B2622336 N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide CAS No. 337921-14-9](/img/structure/B2622336.png)
N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide, also known as S enantiomer of eticlopride, is a selective dopamine D2 receptor antagonist. It is primarily used for scientific research purposes and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide acts as a competitive antagonist at dopamine D2 receptors. It binds to the receptor and blocks the action of dopamine, which is responsible for the reward and reinforcement mechanisms in the brain. This leads to a decrease in the release of dopamine and a subsequent decrease in the activity of the mesolimbic dopamine system.
Biochemical and Physiological Effects:
The use of N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide has been shown to decrease the activity of the mesolimbic dopamine system, which is responsible for reward and reinforcement mechanisms in the brain. This has been shown to have potential therapeutic effects in conditions such as drug addiction and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide in lab experiments is its high selectivity for dopamine D2 receptors. This allows for more precise and accurate studies related to dopamine receptor function. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research related to N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide. One potential direction is the study of its potential therapeutic effects in conditions such as drug addiction and schizophrenia. Another potential direction is the study of the role of dopamine receptors in reward and reinforcement mechanisms, which could lead to the development of new treatments for addiction and other related disorders. Additionally, further research could be done to improve the solubility of the compound, making it more useful in a wider range of experiments.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide involves the reaction of 3-chlorophenylacetonitrile with pyrrolidine and subsequent reaction with ethyl acrylate. The product is then purified through crystallization and recrystallization methods.
Scientific Research Applications
N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide has been extensively used in scientific research for its selective binding to dopamine D2 receptors. It has been used in studies related to drug addiction, schizophrenia, and Parkinson's disease. The compound has also been used to study the role of dopamine receptors in reward and reinforcement mechanisms.
properties
IUPAC Name |
(Z)-N-(3-chlorophenyl)-3-pyrrolidin-1-ylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-11(17-7-2-3-8-17)9-14(18)16-13-6-4-5-12(15)10-13/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,18)/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINIMAIUZZVOT-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC(=CC=C1)Cl)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)NC1=CC(=CC=C1)Cl)/N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.